molecular formula C4H6O6S B14412071 2-Acetyloxysulfonylacetic acid CAS No. 83810-21-3

2-Acetyloxysulfonylacetic acid

Cat. No.: B14412071
CAS No.: 83810-21-3
M. Wt: 182.15 g/mol
InChI Key: KAETZOLWRYYISR-UHFFFAOYSA-N
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Description

2-Acetyloxysulfonylacetic acid is an organic compound with a unique structure that combines an acetyl group, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxysulfonylacetic acid typically involves the reaction of acetic anhydride with sulfonylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyloxysulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Acetyloxysulfonylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 2-Acetyloxysulfonylacetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

    Sulfonylacetic acid: Shares the sulfonyl and acetic acid moieties but lacks the acetyl group.

    Acetylacetic acid: Contains the acetyl and acetic acid groups but lacks the sulfonyl group.

    Sulfonylacetic anhydride: A related compound with similar reactivity but different structural features.

Uniqueness: 2-Acetyloxysulfonylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

CAS No.

83810-21-3

Molecular Formula

C4H6O6S

Molecular Weight

182.15 g/mol

IUPAC Name

2-acetyloxysulfonylacetic acid

InChI

InChI=1S/C4H6O6S/c1-3(5)10-11(8,9)2-4(6)7/h2H2,1H3,(H,6,7)

InChI Key

KAETZOLWRYYISR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OS(=O)(=O)CC(=O)O

Origin of Product

United States

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